2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde
Overview
Description
2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C14H11FO2S It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfanyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxyaniline and benzaldehyde.
Formation of Intermediate: The 5-fluoro-2-methoxyaniline undergoes a nucleophilic substitution reaction with a suitable sulfanylating agent to form 5-fluoro-2-methoxyphenyl sulfide.
Final Step: The intermediate is then subjected to a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzoic acid.
Reduction: 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The sulfanyl group can participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzoic acid
- 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzyl alcohol
- 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzene
Uniqueness
2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a variety of chemical reactions. The combination of fluorine, methoxy, and sulfanyl groups also imparts distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)sulfanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-17-12-7-6-11(15)8-14(12)18-13-5-3-2-4-10(13)9-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEFIXSLBCPJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245467 | |
Record name | 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84884-42-4 | |
Record name | 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84884-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Fluoro-2-methoxyphenyl)thio]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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